N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety linked to a bromobenzamide group via a propyl chain.
Preparation Methods
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the propyl chain: This step involves the alkylation of the pyrrolo[2,3-b]pyridine core with a suitable propylating agent.
Attachment of the bromobenzamide group: The final step involves the coupling of the propylated pyrrolo[2,3-b]pyridine with 3-bromobenzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine.
Chemical Reactions Analysis
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: This compound has shown promising biological activities, including inhibition of specific enzymes and receptors, making it a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, which are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A simpler analog that lacks the propyl and bromobenzamide groups, used as a core structure in various synthetic applications.
5-chloro-1H-pyrrolo[2,3-b]pyridine: A derivative with a chlorine substituent, known for its kinase inhibitory activity.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with a similar heterocyclic framework, used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O/c18-15-6-1-4-14(12-15)17(22)20-9-3-10-21-11-7-13-5-2-8-19-16(13)21/h1-2,4-8,11-12H,3,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSHAPFTDQEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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